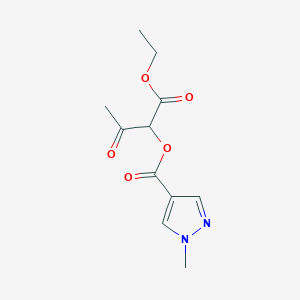
ethyl 2-(1-methyl-1H-pyrazole-4-carbonyloxy)-3-oxobutanoate
Übersicht
Beschreibung
“Ethyl 2-(1-methyl-1H-pyrazole-4-carbonyloxy)-3-oxobutanoate” is a chemical compound that belongs to the class of functionally 4-substituted pyrazolic compounds . It is related to a series of compounds that have been synthesized and tested for their activities against phytopathogenic fungi .
Synthesis Analysis
The synthesis of related compounds involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with various reagents. For instance, the synthesis of 1-methyl-1H-pyrazole-4-carbonyl chloride involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with thionyl chloride in anhydrous 1,2-dichlorethane .
Wissenschaftliche Forschungsanwendungen
Antifungal Activity
- Scientific Field : Medicinal Chemistry
- Summary of the Application : A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, which are structurally similar to “ethyl 2-(1-methyl-1H-pyrazole-4-carbonyloxy)-3-oxobutanoate”, were synthesized and tested against seven phytopathogenic fungi .
- Methods of Application or Experimental Procedures : The compounds were synthesized and their activities were tested against seven phytopathogenic fungi by an in vitro mycelia growth inhibition assay .
- Results or Outcomes : Most of the synthesized compounds displayed moderate to excellent activities. Among them, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide exhibited higher antifungal activity against the seven phytopathogenic fungi than boscalid .
Synthesis of Thiourea Derivatives
- Scientific Field : Organic Chemistry
- Summary of the Application : A series of N-(1-methyl-1H-pyrazole-4-carbonyl)-thiourea derivatives were prepared by addition of various substituted anilines to 1-methyl-1H-pyrazole-4-carbonyl isothiocyanate .
- Methods of Application or Experimental Procedures : The compounds were synthesized by addition of various substituted anilines to 1-methyl-1H-pyrazole-4-carbonyl isothiocyanate .
- Results or Outcomes : The synthesis resulted in a series of N-(1-methyl-1H-pyrazole-4-carbonyl)-thiourea derivatives .
Antifungal Activity of Difluoromethyl Derivatives
- Scientific Field : Medicinal Chemistry
- Summary of the Application : A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and tested against seven phytopathogenic fungi .
- Methods of Application or Experimental Procedures : The compounds were synthesized and their activities were tested against seven phytopathogenic fungi by an in vitro mycelia growth inhibition assay .
- Results or Outcomes : Most of the synthesized compounds displayed moderate to excellent activities. Among them, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide exhibited higher antifungal activity against the seven phytopathogenic fungi than boscalid .
Synthesis of Thiourea Derivatives
- Scientific Field : Organic Chemistry
- Summary of the Application : A series of N-(1-methyl-1H-pyrazole-4-carbonyl)-thiourea derivatives were prepared by addition of various substituted anilines to 1-methyl-1H-pyrazole-4-carbonyl isothiocyanate .
- Methods of Application or Experimental Procedures : The compounds were synthesized by addition of various substituted anilines to 1-methyl-1H-pyrazole-4-carbonyl isothiocyanate .
- Results or Outcomes : The synthesis resulted in a series of N-(1-methyl-1H-pyrazole-4-carbonyl)-thiourea derivatives .
Antifungal Activity of Difluoromethyl Derivatives
- Scientific Field : Medicinal Chemistry
- Summary of the Application : A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and tested against seven phytopathogenic fungi .
- Methods of Application or Experimental Procedures : The compounds were synthesized and their activities were tested against seven phytopathogenic fungi by an in vitro mycelia growth inhibition assay .
- Results or Outcomes : Most of the synthesized compounds displayed moderate to excellent activities. Among them N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide (9m) exhibited higher antifungal activity against the seven phytopathogenic fungi than boscalid .
Synthesis of Thiourea Derivatives
- Scientific Field : Organic Chemistry
- Summary of the Application : A series of N-(1-methyl-1H-pyrazole-4-carbonyl)-thiourea derivatives were prepared by addition of various substituted anilines to 1-methyl-1H-pyrazole-4-carbonyl isothiocyanate .
- Methods of Application or Experimental Procedures : The compounds were synthesized by addition of various substituted anilines to 1-methyl-1H-pyrazole-4-carbonyl isothiocyanate .
- Results or Outcomes : The synthesis resulted in a series of N-(1-methyl-1H-pyrazole-4-carbonyl)-thiourea derivatives .
Eigenschaften
IUPAC Name |
(1-ethoxy-1,3-dioxobutan-2-yl) 1-methylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5/c1-4-17-11(16)9(7(2)14)18-10(15)8-5-12-13(3)6-8/h5-6,9H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIULOIWMTKAEFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C)OC(=O)C1=CN(N=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(1-methyl-1H-pyrazole-4-carbonyloxy)-3-oxobutanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



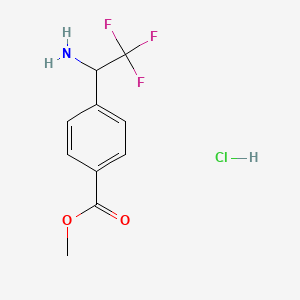
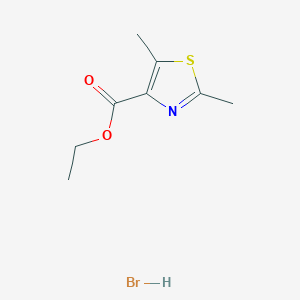
![2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride](/img/structure/B1430596.png)
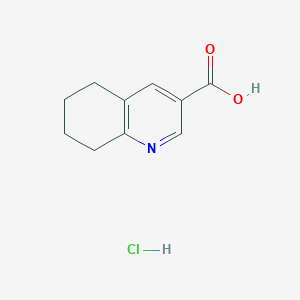
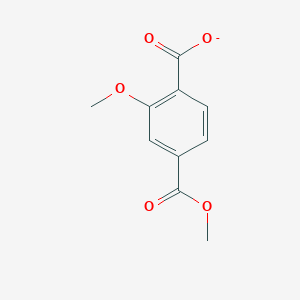
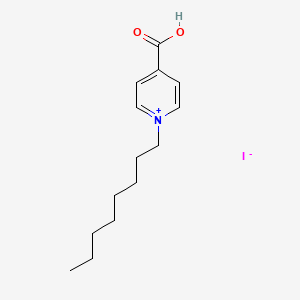
![N,N'-Ethane-1,2-diylbis[N'-(diaminomethylidene)-N-methylguanidine]](/img/structure/B1430607.png)
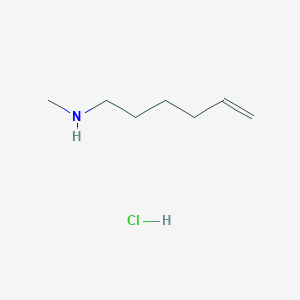
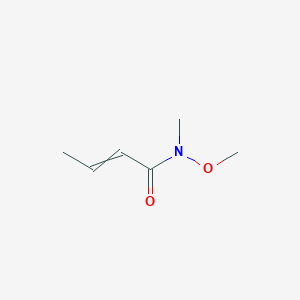
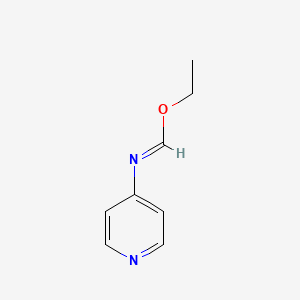
![2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine Hydrochloride](/img/structure/B1430612.png)
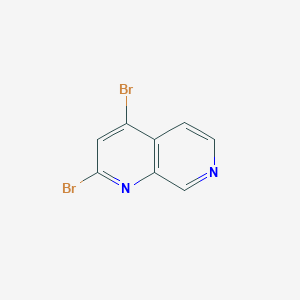
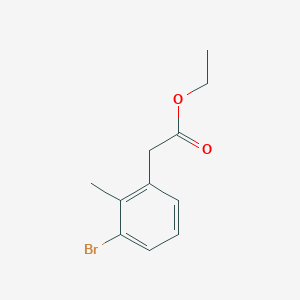
![2-Methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B1430617.png)